molecular formula C8H6O4 B12941989 (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid

(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid

Cat. No.: B12941989
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-FBJYZXDHSA-N
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Description

(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexatriene ring with two carboxylic acid groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexatriene ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the cyclohexatriene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dicarboxylic acid: Similar structure but lacks the triene ring.

    Cyclohexa-1,3,5-triene: Similar ring structure but without carboxylic acid groups.

    Benzoic acid: Contains a benzene ring with a single carboxylic acid group.

Uniqueness

(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid is unique due to the combination of a cyclohexatriene ring and two carboxylic acid groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H6O4

Molecular Weight

168.12 g/mol

IUPAC Name

(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,7+1

InChI Key

XNGIFLGASWRNHJ-FBJYZXDHSA-N

Isomeric SMILES

C1=CC=[13C](C(=C1)C(=O)O)[13C](=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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